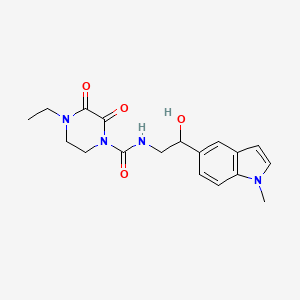

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-3-21-8-9-22(17(25)16(21)24)18(26)19-11-15(23)13-4-5-14-12(10-13)6-7-20(14)2/h4-7,10,15,23H,3,8-9,11H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRXJUWZLABGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting from ethylamine and diethyl oxalate to form the piperazine ring.

Introduction of the Indole Group: Coupling the piperazine intermediate with a suitable indole derivative under conditions such as palladium-catalyzed cross-coupling.

Hydroxylation and Carboxamidation: Introducing the hydroxy and carboxamide groups through selective functional group transformations.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly

Biological Activity

The compound 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic derivative of piperazine and indole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₁N₃O₃

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds with indole and piperazine moieties often exhibit significant anticancer activities. The compound has shown promising results in various studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted to inhibit key enzymes involved in cancer progression, including protein kinase C and Bruton's tyrosine kinase, which are critical in signaling pathways for cell proliferation and survival .

- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate effectiveness with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL against strains such as Candida albicans and other pathogenic bacteria .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Cytotoxic Activity : A study conducted on the cytotoxic effects against various tumor cell lines showed that derivatives of this compound could enhance efficacy when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies .

- Antimicrobial Evaluation : Research evaluating the antimicrobial properties revealed that modifications to the piperazine ring significantly impacted the antimicrobial potency, indicating structure-activity relationships that could guide future synthesis .

Comparison with Similar Compounds

Key Structural Features and Variations

Analysis :

- Piperazine Core Modifications: The target compound’s 2,3-dioxopiperazine core distinguishes it from simpler piperazine derivatives (e.g., ). The dioxo groups increase rigidity and may enhance metabolic stability compared to non-oxidized piperazines .

- This could improve solubility or target engagement in aqueous environments .

- Indole Position and Substitution : The 1-methylindol-5-yl group in the target contrasts with 1-ethylindol-3-yl () and 1-methoxyethylindol-3-yl (). Positional differences (3-yl vs. 5-yl) may alter steric interactions with biological targets .

Dioxopiperazine Derivatives with Heterocyclic Substituents

Analysis :

- Heterocyclic Substituents : The target’s indole group contrasts with pyridine-pyrazole () and pyrimidine-piperidine () moieties. Indole’s aromaticity and hydrogen-bonding capability may favor interactions with hydrophobic pockets or π-π stacking in proteins .

Q & A

Q. How to design a robust SAR study for this compound?

- Answer :

- Scaffold Modifications : Synthesize derivatives with variations at the ethyl group (e.g., propyl, isopropyl) and indole substituents (e.g., 5-fluoroindole).

- Activity Cliffs : Use IC₅₀ ratios from receptor binding assays to identify critical substituents. For example, replacing the ethyl group with a bulkier tert-butyl reduces D₂ affinity by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.